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molecular formula C8H8O3 B119166 (S)-(+)-Mandelic acid CAS No. 17199-29-0

(S)-(+)-Mandelic acid

Cat. No. B119166
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419998B2

Procedure details

Resorcinol (29 mmol) and 4 hydroxyphenyl acetic acid (29 mmol) were dissolved into freshly distilled borontrifluoride etherate (20 mol eq) under nitrogen. The resulting mixture was stirred and heated at 70° C. for overnight. The reaction was monitored by TLC (80% Et2O/Hexane). The resulting mixture was cooled down at room temperature, then N,N-dimthylformamide (46.2 mL) was added dropwise. The mixture was again heated up at 50° C. for 30 minutes, then methanesulphonyl chloride (7 mL in 10 mL DMF) was added dropwise and the resulting mixture was heated at 60-70° C. until LC (80% Et2O/Hexane) shown that the reaction was almost finished, about 10 hours. After cooling down at room temperature, the mixture was poured into 400 mL ice-cold water. The precipitate was filtered. The filtrate was collected and dried. The cure product was recrystallised in 94% ethanol (aq) and gave a quite pure daidzein (3 g) in 44% yield.
Quantity
29 mmol
Type
reactant
Reaction Step One
Quantity
29 mmol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].O[CH:10]([C:14]1[CH:19]=CC=[CH:16][CH:15]=1)[C:11]([OH:13])=O.B(F)(F)F.CC[O:26][CH2:27][CH3:28].[CH3:29]S(Cl)(=O)=O>CCOCC.CCCCCC>[CH:15]1[C:14]([C:10]2[C:11](=[O:13])[C:8]3[CH:7]=[CH:6][C:4]([OH:5])=[CH:3][C:1]=3[O:2][CH:29]=2)=[CH:19][CH:28]=[C:27]([OH:26])[CH:16]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
29 mmol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
29 mmol
Type
reactant
Smiles
OC(C(=O)O)C1=CC=CC=C1
Name
Quantity
20 mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Step Four
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.CCCCCC
Step Five
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled down at room temperature
ADDITION
Type
ADDITION
Details
N,N-dimthylformamide (46.2 mL) was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again heated up at 50° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down at room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The cure product was recrystallised in 94% ethanol (aq)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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